N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused thieno-triazolopyrimidinone core substituted with a furan-2-ylmethyl group and an acetamide-linked 3-chloro-4-methylphenyl moiety. Its structural complexity arises from the integration of sulfur-containing heterocycles (thiophene and triazole) and a pyrimidinone scaffold, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-12-4-5-13(9-15(12)22)23-17(28)11-32-21-25-24-20-26(10-14-3-2-7-30-14)19(29)18-16(27(20)21)6-8-31-18/h2-9H,10-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRUTNLRMDYLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-substituted aromatic ring and a thieno-triazolo-pyrimidine moiety linked to a furan group. The molecular formula is C20H19ClN4O2S, indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms.
Biological Activity Overview
The biological activities of compounds similar to this compound have been explored in various studies. These activities include:
-
Antibacterial Activity :
- Derivatives containing furan and triazole rings have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, furan derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported as low as 64 µg/mL .
-
Anticancer Potential :
- Compounds with triazole structures have been linked to anticancer activities. For instance, certain triazole derivatives were found to inhibit the growth of various cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM . The presence of the thieno group may enhance these effects due to its electron-withdrawing properties.
- Antioxidant Activity :
Case Studies
- Antibacterial Study : A study on furan derivatives revealed that compounds similar to the target compound exhibited broad-spectrum antibacterial activity against multiple strains . The study indicated that modifications in the side chains significantly influenced antibacterial potency.
- Anticancer Activity : Research involving triazole derivatives showed promising results against colon carcinoma cell lines (HCT-116) with an IC50 value of 6.2 µM for one derivative . This suggests that the structural features of this compound may similarly confer anticancer properties.
Table 1: Summary of Biological Activities
Scientific Research Applications
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide exhibit various biological activities:
Anticancer Potential
Studies have shown that derivatives of thieno-triazole compounds can inhibit cancer cell proliferation and induce apoptosis. For instance:
- Mechanism : These compounds may act by disrupting microtubule dynamics or inhibiting specific kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
There is evidence that compounds with similar structures possess antimicrobial properties against a range of pathogens. The presence of the furan moiety has been linked to enhanced activity against certain bacteria and fungi.
Neuroprotective Effects
Some derivatives show promise as neuroprotective agents due to their ability to modulate neurotransmitter systems without the excitotoxic effects seen in traditional drugs. This is particularly relevant for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profiles of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified positive allosteric modulation of AMPA receptors by similar compounds with potential nootropic effects. |
| Study 2 | Reviewed nitrogen heterocycles in pharmaceuticals; highlighted the role of thieno-triazole derivatives in drug design. |
| Study 3 | Discussed multi-component reactions leading to diverse bioactive scaffolds that include similar structures. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent groups, and pharmacological profiles. Below is a detailed analysis supported by evidence from synthetic, spectroscopic, and pharmacological studies.
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidinone Derivatives
- N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Structural Difference: Replaces the triazolo ring with a simpler pyrimidinone system. Synthetic Pathway: Similar thioacetamide coupling strategies are employed, but with fewer steps due to the simpler core .
Triazolo[4,3-a]pyrimidine Derivatives
- N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structural Difference: Substitutes the thieno group with a thiophene ring and lacks the fused pyrimidinone system. Impact: Enhanced solubility due to the non-fused triazole-thiophene system but reduced thermal stability .
Substituent Group Variations
Furan vs. Pyridine/Pyrimidine Substituents
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (): Structural Difference: Replaces the furan-2-ylmethyl group with a dihydropyridine-carboxamide system. Impact: The dihydropyridine moiety introduces redox-active properties, which may influence antioxidant or pro-drug behavior compared to the static furan group .
Chloro/Methylphenyl vs. Trifluoromethylphenyl
- N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (): Structural Difference: Uses a trifluoromethylphenyl group instead of chloro-methylphenyl. Impact: The electron-withdrawing CF₃ group enhances metabolic stability but may reduce membrane permeability compared to the chloro-methyl group .
Pharmacological and Physicochemical Profiles
Antimicrobial Activity
Solubility and Bioavailability
- N-(3-Chloro-4-methylphenyl) Derivatives ():
- NMR Data : The chemical shifts of protons in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, indicating substituent-dependent electronic environments. For example, furan-2-ylmethyl groups induce upfield shifts in region A compared to pyridinyl analogs, suggesting improved solubility in polar solvents .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
